7-Methyl-1-tosyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-8-15(9-7-12)20(18,19)17-11-10-14-5-3-4-13(2)16(14)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJBSZXTULZDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC(=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561719 | |
| Record name | 7-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123892-57-9 | |
| Record name | 7-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123892-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methyl 1 Tosyl 1h Indole and Analogues
Direct N-Tosylation Strategies for Indole (B1671886) Derivatives
The most straightforward approach to the synthesis of N-tosylindoles involves the direct tosylation of a pre-existing indole core. This method is widely employed due to its simplicity and the commercial availability of a diverse range of indole precursors.
General Procedures for N-Tosylation of Indoles
The N-tosylation of indoles is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The choice of base and solvent system is crucial for the efficiency of the reaction and can be tailored to the specific substrate.
Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (Et3N). When a strong base like NaH is used, the reaction proceeds through the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion, which then readily attacks the electrophilic sulfur atom of TsCl. This is often performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, a general procedure involves treating the indole with NaH in DMF, followed by the addition of TsCl to afford the N-tosylated product in high yield. researchgate.net
Alternatively, weaker bases like K2CO3 or Et3N can be employed, often requiring slightly harsher reaction conditions or longer reaction times. For example, N-tosyl methyl indole-3-carboxylate (B1236618) has been prepared by reacting the corresponding indole ester with tosyl chloride in the presence of triethylamine. encyclopedia.pub Another reported method involves the use of cesium carbonate (Cs2CO3) in a mixed solvent system of THF and methanol (B129727). researchgate.net
A summary of common conditions for the N-tosylation of indoles is presented in Table 1.
Table 1: General Conditions for N-Tosylation of Indoles
| Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | High | researchgate.net |
| Potassium Carbonate (K2CO3) | N/A | N/A | N/A | clockss.org |
| Triethylamine (Et3N) | Triethylamine | N/A | Good | encyclopedia.pub |
| Cesium Carbonate (Cs2CO3) | THF/Methanol | Room Temperature | High | researchgate.net |
| 1,8-Diazabicycloundec-7-ene (DBN) | Dimethyl Sulfoxide (DMSO) | 100°C | 85-93% |
Specific Considerations for 7-Methylindole (B51510) N-Tosylation
While general procedures for N-tosylation are applicable to a wide range of indoles, the specific substitution pattern on the indole ring can influence the reaction conditions required for optimal results. For the N-tosylation of 7-methylindole, the presence of the methyl group at the C7 position introduces steric hindrance around the nitrogen atom.
This steric bulk may necessitate the use of a stronger base or higher reaction temperatures to achieve complete conversion to 7-Methyl-1-tosyl-1H-indole. For example, in the case of 3-methylindole (B30407), reaction with TsCl and 1,8-diazabicycloundec-7-ene (DBN) in DMSO at 100°C for 12 hours has been reported to give the corresponding N-tosylindole in high yields (85–93%). These conditions could likely be adapted for the tosylation of 7-methylindole. The choice of a non-nucleophilic, sterically hindered base like DBN can be advantageous in preventing side reactions.
The electronic effect of the methyl group at the 7-position is weakly electron-donating, which slightly increases the nucleophilicity of the indole nitrogen compared to unsubstituted indole. However, this electronic effect is generally less significant than the steric considerations in influencing the reaction outcome.
De Novo Synthesis of Tosylindoles
Approaches Utilizing 3-Methylindole Derivatives for Arenesulfonyl Indoles
Arenesulfonyl indoles, particularly those with a substituent at the C3 position, are valuable precursors for further functionalization. researchgate.net While the direct synthesis of arenesulfonyl indoles from 3-methylindole derivatives is less commonly reported as a de novo method, the functionalization of N-tosylated 3-methylindole is a well-established strategy.
For instance, N-tosyl-3-methylindole can undergo regioselective sulfenylation at the C2 position. This is achieved by first treating the N-tosylindole with butyllithium (B86547) (BuLi) to generate the 2-lithio-N-tosylindole, which then reacts with sulfenylating agents like S-alkyl or S-aryl phosphorodithioates or thiotosylates. nih.gov This method provides a route to 2-sulfenyl-3-methyl-1-tosylindoles in moderate to high yields. nih.gov The tosyl group in this context serves as a directing group for the metalation at the C2 position. nih.gov
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the preparation of N-tosylindoles is no exception. Various metals, including palladium, copper, and iridium, have been employed to catalyze the formation of the indole ring or the introduction of the tosyl group under mild and efficient conditions.
Palladium-catalyzed reactions are particularly prevalent. A general and efficient palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles has been developed to provide N-vinylindoles in high yields. nih.gov Furthermore, palladium catalysis can be used for the synthesis of 2-substituted indoles from (E)-2-arylmethylidene-N-tosylindolines, which are themselves prepared via a palladium-catalyzed cyclocondensation. nih.gov The synthesis of 4-substituted indoles has also been achieved using a palladium-catalyzed carbon-carbon bond-forming reaction starting from the enol triflate of N-tosyl-4-oxo-tetrahydroindole. clockss.org
Copper-catalyzed methods also offer valuable routes to N-sulfonylated indoles. An intramolecular alkene oxidative amination of N-sulfonyl 2-vinylanilines, catalyzed by copper, furnishes N-sulfonyl indoles. nih.gov This reaction uses oxygen as the terminal oxidant and TEMPO as a co-catalyst. nih.gov Copper has also been utilized in the synthesis of multisubstituted indoles through a one-pot tandem Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling process. organic-chemistry.org
Iridium-catalyzed reactions have been employed in the total synthesis of complex natural products containing the N-tosylindole motif. For example, an iridium-catalyzed diastereoselective cyclization has been a key step in the synthesis of (+)-raputindole A, where N-tosyl indoles were used as crucial building blocks. acs.orgchemrxiv.org This highlights the utility of transition-metal catalysis in constructing intricate molecular architectures based on the N-tosylindole scaffold.
Palladium-Catalyzed Cyclization Processes in Tosylindole Synthesis
Palladium-catalyzed reactions are a cornerstone in the synthesis of N-tosylindoles, offering efficient and versatile routes to this important class of compounds. acs.org A prevalent strategy involves the intramolecular cyclization of appropriately substituted precursors, such as N-tosyl-o-alkynylanilines. mdpi.comnih.gov This transformation can be achieved through various palladium-catalyzed methodologies, including those based on Sonogashira and Heck couplings.
One common approach begins with the Sonogashira cross-coupling of an N-tosyl-2-iodoaniline with a terminal alkyne. mdpi.comrsc.orgrsc.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, forms the key N-tosyl-2-alkynylaniline intermediate. Subsequent intramolecular cyclization, often facilitated by the same palladium catalyst or a different metal catalyst, leads to the formation of the indole ring. nih.govrsc.org For the synthesis of this compound, this would involve the coupling of 2-iodo-3-methyl-N-tosylaniline with an appropriate alkyne, followed by cyclization.
Alternatively, the palladium-catalyzed annulation of internal alkynes with N-tosyl-2-iodoanilines provides a direct route to 2,3-disubstituted indoles. acs.org This process is highly regioselective, with the aryl group of the aniline (B41778) adding to the less sterically hindered carbon of the alkyne, and the nitrogen atom attacking the more hindered carbon. acs.org The reaction conditions typically involve a palladium catalyst, a base, and a chloride salt additive to enhance reactivity and yield. acs.org
The intramolecular Heck reaction represents another powerful palladium-catalyzed method for constructing the indole nucleus. acs.orgacs.org This reaction involves the cyclization of a vinyl or aryl halide onto a tethered alkene. While less common for the direct synthesis of simple indoles, it is a key step in the formation of more complex, fused indole systems. acs.orgacs.org
A representative scheme for the synthesis of a 2-substituted-7-methyl-1-tosyl-1H-indole via a Sonogashira coupling and cyclization cascade is presented below:
| Reactants | Catalyst/Reagents | Product |
| 2-Iodo-3-methyl-N-tosylaniline, Terminal Alkyne | Pd catalyst (e.g., Pd(OAc)2/PPh3), CuI, Base (e.g., Et3N) | 2-Substituted-7-methyl-1-tosyl-1H-indole |
Gold(I)-Catalyzed Cycloisomerization of Tosylamino-Substituted Prop-2-yn-1-ols to 1H-Indole-2-carbaldehydes
Gold(I) catalysis has emerged as a powerful tool for the synthesis of functionalized indoles, particularly 1H-indole-2-carbaldehydes. A notable example is the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols. nih.govresearchgate.net This reaction proceeds efficiently under mild conditions to afford the corresponding 1-tosyl-1H-indole-2-carbaldehydes in good to excellent yields. nih.govresearchgate.net
The proposed mechanism involves the activation of the alkyne moiety by the gold(I) catalyst, which facilitates an intramolecular attack by the tethered aniline nitrogen. nih.govresearchgate.net This initial cyclization forms a vinyl-gold intermediate. In the presence of an oxidant such as N-iodosuccinimide (NIS), this intermediate can be trapped to form a 2-(iodomethylene)indolin-3-ol. nih.govresearchgate.net Subsequent isomerization and hydrolysis of this intermediate then lead to the final 1H-indole-2-carbaldehyde product. The reaction is often carried out in a one-pot fashion, highlighting its operational simplicity. nih.govresearchgate.net
The substrate scope of this reaction is broad, tolerating a variety of substituents on both the aromatic ring of the aniline precursor and the propargyl alcohol moiety. nih.govresearchgate.net This versatility allows for the synthesis of a diverse range of substituted 1-tosyl-1H-indole-2-carbaldehydes.
| Starting Material | Catalyst/Reagents | Product | Yield (%) |
| 1-(2-(Tosylamino)phenyl)prop-2-yn-1-ol | AuCl, AgOTf | 1-Tosyl-1H-indole-2-carbaldehyde | High |
| Substituted 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | Au(I) catalyst, Oxidant (e.g., NIS) | Substituted 1-Tosyl-1H-indole-2-carbaldehydes | 70-99 nih.govresearchgate.net |
Regioselective Synthesis of Functionalized Tosylindoles
C-3 Functionalization via 3-(1-Tosylmethyl)indoles
The C-3 position of the indole ring is a common site for functionalization due to its inherent nucleophilicity. A versatile method for introducing substituents at this position involves the use of 3-(1-tosylmethyl)indoles as precursors. These compounds, bearing a good leaving group in the form of the tosyl moiety at the benzylic position, can generate a reactive vinylogous imine intermediate in situ under basic conditions.
This electrophilic intermediate readily reacts with a wide range of nucleophiles, leading to the formation of diverse C-3 substituted indole derivatives. The reaction is highly regioselective, with the nucleophile exclusively attacking the C-3 position. This methodology has been successfully employed for the introduction of various carbon and heteroatom nucleophiles.
For instance, the reaction of 3-(1-tosylmethyl)indoles with active methylene (B1212753) compounds, such as malonates and β-ketoesters, provides a straightforward route to C-3 alkylated indoles with extended carbon chains. The reaction proceeds under mild basic conditions, and the tosyl group is eliminated as tosylsulfinic acid. This approach offers a powerful tool for the late-stage functionalization of the indole core, enabling the synthesis of complex molecules from readily accessible starting materials.
| Indole Precursor | Nucleophile | Base | Product |
| 3-(1-Tosylmethyl)indole | Diethyl malonate | NaH | Diethyl 2-((1H-indol-3-yl)methyl)malonate |
| N-Boc-3-(1-tosylmethyl)indole | Various nucleophiles | Base | N-Boc-3-substituted indoles |
Reactivity and Synthetic Transformations of 7 Methyl 1 Tosyl 1h Indole Scaffolds
Reactions Involving the N-Tosyl Group
The N-tosyl group in 7-methyl-1-tosyl-1H-indole is not merely a protecting group; it actively participates in directing reactions, can function as a leaving group, and is capable of undergoing rearrangements.
Directed Reactivity Through the Tosyl Moiety
The tosyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the aromatic ring through coordination with an organolithium reagent. wikipedia.orgbaranlab.orgnih.gov In the case of this compound, this would be expected to direct lithiation to the C-2 position of the indole (B1671886) ring. This regioselectivity is due to the coordination of the lithium atom to the oxygen atoms of the sulfonyl group, which positions the organolithium base for preferential abstraction of the C-2 proton. The resulting 2-lithio-7-methyl-1-tosyl-1H-indole is a powerful nucleophile that can react with various electrophiles to introduce substituents specifically at the C-2 position.
This directed ortho-metalation (DoM) strategy provides a powerful tool for the regioselective functionalization of the this compound core, as illustrated in the following general scheme:
| Reactant | Reagent | Electrophile (E+) | Product |
| This compound | 1. n-BuLi, THF, -78 °C | 2. E-X | 2-E-7-Methyl-1-tosyl-1H-indole |
Tosyl Group as a Leaving Group in Substitution and Elimination Reactions
The N-tosyl group can be cleaved under various conditions, effectively acting as a leaving group. This process, known as detosylation, is a crucial step in many synthetic sequences where the indole nitrogen needs to be deprotected. The cleavage can be achieved using a variety of reagents and conditions, including basic, reductive, and nucleophilic methods. researchgate.netresearchgate.netlookchem.comthieme-connect.deresearchgate.net
For instance, treatment of N-tosylated indoles with sodium hydride in a polar aprotic solvent like DMF or DMA has been shown to effect N-detosylation. lookchem.com This reaction is believed to proceed via a nucleophilic attack of the hydride on the sulfur atom of the tosyl group. Similarly, cesium carbonate in a mixture of THF and methanol (B129727) can also facilitate the removal of the tosyl group. researchgate.net
The ability of the tosyl group to be removed highlights its utility as a protecting group that can be cleaved to unveil the N-H indole for further transformations or as the final step in the synthesis of a target molecule.
| N-Tosyl-7-methylindole Derivative | Reagent | Product |
| This compound | NaH, DMF | 7-Methyl-1H-indole |
| This compound | Cs2CO3, THF/MeOH | 7-Methyl-1H-indole |
Tosyl Group Migration and Rearrangements
The tosyl group is not static and can participate in intramolecular rearrangements, leading to the formation of structurally diverse indole derivatives.
Research has demonstrated that N-tosyl-o-allenylanilines can undergo a migratory cycloisomerization to furnish sulfonyl indoles. researchgate.netnih.govsemanticscholar.org In these reactions, the tosyl group migrates from the nitrogen atom to a carbon atom of the indole ring. The regioselectivity of this migration can be controlled by the choice of catalyst, with palladium catalysts typically favoring the formation of 3-tosyl indoles and gold catalysts leading to 4-tosyl indoles. While this specific reaction has not been reported for a 7-methyl substituted N-tosyl-o-allenylaniline, it provides a strong precedent for the potential of tosyl group migration in appropriately substituted this compound precursors.
Studies on 3-(methoxymethyl)-1-tosyl-1H-indole have shown that it can serve as a precursor to indole-based oxonium ylides, which then undergo catalyst-controlled regiodivergent rearrangements. nih.govescholarship.orgnih.gov The choice of catalyst dictates the reaction pathway, leading to either nih.govescholarship.org- or researchgate.netescholarship.org-rearrangement products.
Specifically, a rhodium catalyst typically promotes a researchgate.netescholarship.org-sigmatropic rearrangement, leading to a dearomatized indoline (B122111) product. In contrast, a copper catalyst favors a nih.govescholarship.org-rearrangement, resulting in the formation of a 2,3-disubstituted indole. escholarship.org
Applying these principles to a 7-methyl substituted analogue, such as 3-(methoxymethyl)-7-methyl-1-tosyl-1H-indole, would be expected to yield the following products:
| Starting Material | Catalyst | Rearrangement Type | Product |
| 3-(methoxymethyl)-7-methyl-1-tosyl-1H-indole | Rhodium catalyst | researchgate.netescholarship.org-Rearrangement | 2-substituted-7-methyl-1-tosylindoline |
| 3-(methoxymethyl)-7-methyl-1-tosyl-1H-indole | Copper catalyst | nih.govescholarship.org-Rearrangement | 2,3-disubstituted-7-methyl-1-tosyl-1H-indole |
This catalyst-controlled divergence offers a powerful strategy for the selective synthesis of different indole-based scaffolds from a common precursor.
Functionalization of the Indole Ring System
The presence of the N-tosyl group significantly influences the regioselectivity of electrophilic substitution reactions on the indole ring. As an electron-withdrawing group, the tosyl moiety deactivates the indole nucleus towards electrophilic attack compared to an N-unsubstituted indole. However, electrophilic substitution is still a viable and important method for the functionalization of the this compound ring system.
Electrophilic aromatic substitution reactions on indoles typically occur at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In the case of this compound, where the C-3 position is unsubstituted, electrophiles are expected to attack at this position. The 7-methyl group is an electron-donating group and would further activate the benzene (B151609) portion of the indole ring, but the primary site of electrophilic attack is still anticipated to be the electron-rich pyrrole (B145914) ring at C-3.
Examples of such functionalizations include:
Halogenation: The introduction of halogen atoms onto the indole ring can be achieved using various halogenating agents. For N-tosylated indoles, regioselective halogenation at the C-3 position is expected.
Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings, including indoles. chemistrysteps.compcbiochemres.comorganic-chemistry.org This reaction introduces a formyl group, typically at the C-3 position of the indole ring.
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the indole nucleus. nih.govnih.govresearchgate.nettandfonline.com The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would be expected to yield the corresponding 3-acyl-7-methyl-1-tosyl-1H-indole. Studies on the Friedel-Crafts acylation of the closely related 6-methylindole (B1295342) have shown that acylation occurs at the 3-position. tandfonline.com
| Reaction Type | Reagent | Expected Major Product |
| Halogenation | N-Halosuccinimide | 3-Halo-7-methyl-1-tosyl-1H-indole |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | This compound-3-carbaldehyde |
| Acylation (Friedel-Crafts) | RCOCl, AlCl3 | 3-Acyl-7-methyl-1-tosyl-1H-indole |
Electrophilic Aromatic Substitution (EAS) on Tosylindoles
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In the case of this compound, the regioselectivity and rate of the reaction are governed by the competing electronic effects of the N-tosyl and C-7 methyl substituents.
The N-tosyl group is strongly electron-withdrawing, which significantly deactivates the indole ring system towards electrophilic attack. This deactivation is particularly pronounced at the C-3 position, which is typically the most nucleophilic and reactive site in N-H or N-alkyl indoles. The lone pair of the indole nitrogen is delocalized into the sulfonyl group, reducing its availability to stabilize the positively charged intermediate (the arenium ion) formed during electrophilic attack on the pyrrole ring.
Conversely, the methyl group at the C-7 position is a weak electron-donating group. Through inductive effects and hyperconjugation, it activates the benzene portion of the indole ring, directing incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C-6 and C-4 positions of the indole nucleus.
Due to the strong deactivating effect of the N-tosyl group on the pyrrole ring, electrophilic substitution on the this compound scaffold is generally sluggish and requires harsh conditions. When reactions do occur, substitution is favored on the more activated benzene ring at the C-4 and C-6 positions, directed by the C-7 methyl group.
Common EAS Reactions and Expected Regioselectivity:
| Reaction Type | Reagents | Expected Major Products | Notes |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-7-methyl-1-tosyl-1H-indole | Harsh conditions required; risk of side reactions. |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo-7-methyl-1-tosyl-1H-indole | Lewis acid catalyst is necessary to overcome ring deactivation. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl- and 6-Acyl-7-methyl-1-tosyl-1H-indole | The product is even more deactivated, preventing polyacylation. sigmaaldrich.comorganic-chemistry.orglibretexts.org |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Low reactivity expected | The Vilsmeier reagent is a weak electrophile and typically requires an electron-rich aromatic system. niscpr.res.inijpcbs.comorganic-chemistry.orgwikipedia.org Reaction at C-3 is highly disfavored. |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the this compound core is not a common transformation unless specific prerequisites are met. Unlike EAS, SNAr requires an electron-deficient aromatic ring and a good leaving group, typically a halide. wikipedia.orglibretexts.orgchemistrysteps.com
The N-tosyl group, being strongly electron-withdrawing, renders the entire indole nucleus electron-deficient and thus more susceptible to nucleophilic attack. For an SNAr reaction to proceed on the benzene ring, two conditions must be fulfilled:
Presence of a Leaving Group: A halogen (e.g., F, Cl, Br) must be present on the benzene ring (C-4, C-5, or C-6 positions).
Activation: The electron-withdrawing N-tosyl group must be able to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization is effective when the leaving group is positioned ortho or para to the activating group.
In the context of a halo-substituted this compound, such as a 4-chloro or 6-chloro derivative, the N-tosyl group can effectively stabilize the intermediate formed upon nucleophilic attack at the carbon bearing the halogen. The C-7 methyl group has a minor, slightly deactivating electronic influence on this reaction type.
Another relevant reaction is the nucleophilic cleavage of the N-S bond, which results in the removal of the tosyl protecting group (detosylation). This is a nucleophilic substitution at the sulfur atom and is often achieved using strong nucleophiles like hydroxide (B78521), alkoxides, or organometallic reagents.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For tosylindoles, these reactions typically involve functionalizing positions that have been pre-installed with a halide or a triflate. The N-tosyl group is generally stable under these conditions and its electronic influence can affect reaction rates.
The compound 5-bromo-3-iodo-1-tosylindole serves as an excellent model for demonstrating the principles of chemoselective cross-coupling. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the general trend: C–I > C–Br > C–Cl. This predictable difference in reactivity allows for sequential, site-selective functionalization of dihalogenated substrates. whiterose.ac.uknih.gov
Suzuki-Miyaura Coupling (with Boronic Acids): In a Suzuki-Miyaura coupling, the reaction of 5-bromo-3-iodo-1-tosylindole with one equivalent of an arylboronic acid (Ar-B(OH)₂) under standard Pd(0) catalysis (e.g., Pd(PPh₃)₄, base) would result in the highly selective substitution of the iodine atom at the C-3 position. The C-Br bond at the C-5 position would remain largely unreacted under these controlled conditions. A subsequent coupling reaction could then be performed at the C-5 position, often by using a more active catalyst system or harsher reaction conditions, to introduce a second, different substituent. ysu.amorganic-chemistry.org
Stille Coupling (with Organostannanes): Similarly, in a Stille coupling reaction with an organostannane reagent (Ar-SnBu₃), the palladium catalyst would preferentially undergo oxidative addition into the weaker, more reactive C-I bond at the C-3 position over the C-Br bond at C-5. This allows for the selective synthesis of 3-aryl-5-bromo-1-tosylindole.
This stepwise functionalization strategy is highly valuable for the synthesis of complex, unsymmetrically substituted indole derivatives.
Chemoselective Cross-Coupling of 5-bromo-3-iodo-1-tosylindole:
| Coupling Partner (1 equiv.) | Catalyst System | Primary Reaction Site | Product |
| Ar-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, K₂CO₃ | C-3 (Iodo) | 3-Aryl-5-bromo-1-tosyl-1H-indole |
| Ar-SnBu₃ (Organostannane) | Pd(PPh₃)₄ | C-3 (Iodo) | 3-Aryl-5-bromo-1-tosyl-1H-indole |
C-H Activation and Functionalization
Direct C-H activation offers an atom-economical approach to molecular functionalization by avoiding the pre-installation of leaving groups. The site-selectivity of these reactions on indole scaffolds is a significant challenge and is often controlled by a directing group (DG) attached to the indole nitrogen. nih.govvanderbilt.edu
The N-tosyl group is not typically considered a coordinating directing group for C-H activation. Its role is primarily electronic, deactivating the indole ring. Most successful C-H functionalization strategies on the indole's benzene ring (C-4 to C-7) rely on specially designed directing groups that can chelate to the transition metal catalyst, bringing it into close proximity to a specific C-H bond. For instance, directing groups like picolinamide (B142947) or 8-aminoquinoline (B160924) are often used to direct functionalization to the C-7 position. mdpi.comresearchgate.netrsc.org
While direct C-H activation on this compound itself is not well-established, the general strategies developed for indoles could be applied. This would involve replacing the tosyl group with a cleavable directing group to achieve functionalization at a desired position (e.g., C-6), followed by removal of the DG and subsequent N-tosylation if needed. The inherent electronic properties of the this compound scaffold would still influence the feasibility and outcome of such transformations.
Applications as Synthetic Intermediates
N-tosylindoles are valuable intermediates in organic synthesis, primarily because the tosyl group serves as a robust protecting group that can be removed under various conditions. More importantly, it modifies the electronic nature of the indole, enabling unique synthetic transformations.
A significant application of tosylindole scaffolds is in the synthesis of C-3 functionalized indole derivatives. This strategy often involves an arenesulfonyl indole bearing a leaving group at the benzylic C-3 position, such as 3-(1-tosylmethyl)indole. nih.govrsc.org
The synthetic pathway proceeds via a base-mediated elimination of arenesulfinic acid. This elimination generates a highly reactive alkylideneindolenine intermediate, which is a vinylogous imine. This electrophilic intermediate is not isolated but is trapped in situ by a wide range of nucleophiles. This two-step sequence provides a powerful and versatile alternative to classical Friedel-Crafts reactions for C-3 functionalization. nih.gov
Mechanism:
Deprotonation: A base removes the acidic proton from the carbon adjacent to the C-3 position.
Elimination: The resulting anion eliminates the arenesulfinate leaving group, forming the electrophilic alkylideneindolenine intermediate.
Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the exocyclic double bond of the intermediate, leading to the final C-3 functionalized indole product after protonation.
This methodology allows for the introduction of diverse functionalities at the C-3 position using various carbon and heteroatom nucleophiles.
Examples of Nucleophiles Used in Trapping the Alkylideneindolenine Intermediate:
| Nucleophile Class | Specific Examples | Resulting C-3 Substituent |
| Carbon Nucleophiles | Malonates, β-ketoesters, nitroalkanes | Alkyl chains with functional groups |
| Heteroatom Nucleophiles | Amines, thiols, alcohols | Aminoalkyl, thioalkyl, alkoxyalkyl groups |
| Organometallic Reagents | Grignard reagents, organocuprates | Alkyl or aryl groups |
Building Blocks for Complex Heterocyclic Systems
The strategic placement of the methyl group at the 7-position and the tosyl group at the 1-position of the indole ring imparts unique reactivity to the this compound molecule. This substitution pattern allows for selective functionalization at various positions of the indole nucleus, paving the way for the synthesis of a wide range of complex heterocyclic structures.
Synthesis of Tricyclic Indole Systems (e.g., Ergot Alkaloid Intermediates)
The ergot alkaloids are a prominent class of indole-containing natural products characterized by a tetracyclic ergoline (B1233604) ring system. The synthesis of the core tricyclic structure of these alkaloids represents a significant challenge in organic synthesis. While direct examples starting from this compound are not explicitly detailed in the reviewed literature, the application of modern synthetic methodologies to N-tosyl-protected indoles provides a clear pathway for its use in constructing these complex frameworks.
One powerful strategy involves the intramolecular C-H insertion of rhodium carbenes. This method has been successfully employed to create the tricyclic core found in ergot alkaloids. The tosyl group on the indole nitrogen is compatible with these reaction conditions and can be instrumental in directing the cyclization. acs.orgacs.org For instance, a suitably functionalized side chain at the C3 position of this compound could be designed to undergo an intramolecular C-H insertion reaction, leading to the formation of the crucial third ring of the ergoline scaffold.
Another established method for the construction of tricyclic indole systems is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. The use of an N-tosyl-protected tryptamine (B22526) derivative in a Pictet-Spengler reaction has been demonstrated to be an effective strategy for the synthesis of β-carboline frameworks, which are core structures in many alkaloids. nih.gov By analogy, a derivative of this compound, functionalized with an aminoethyl side chain at the C3 position, could serve as a precursor in a Pictet-Spengler reaction to generate a tricyclic system, a key intermediate en route to ergot alkaloid analogues.
The general synthetic approach would involve the initial introduction of a suitable side chain at the C3 position of this compound, followed by an intramolecular cyclization step to construct the third ring. The tosyl group not only activates the indole ring for certain transformations but can also be removed at a later stage of the synthesis to yield the final natural product-like structure.
| Reaction Type | Key Features | Relevance to this compound |
| Intramolecular C-H Insertion | Rhodium-catalyzed, forms C-C bonds | A functionalized side chain at C3 can cyclize to form the third ring. The tosyl group is compatible. |
| Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-indolylethylamine | A C3-aminoethyl derivative can undergo cyclization to form a β-carboline-type tricyclic system. |
Construction of Fused Cyclopentane (B165970) Rings (e.g., Cyclopenta[b]indole (B15071945) Scaffold)
The cyclopenta[b]indole framework is a recurring structural motif in a variety of biologically active natural products and synthetic compounds. The Nazarov cyclization, a powerful tool for the synthesis of cyclopentenones, has been successfully applied to indole derivatives to construct this fused ring system.
A notable example involves the Nazarov-type cyclization of an indolyl vinyl ketone derived from a 1-tosyl-1H-indole. Specifically, the reaction of 3-methyl-1-(1-tosyl-1H-indol-3-yl)but-2-en-1-one, upon treatment with acetyl chloride and sodium iodide, proceeds in high yield to afford a cyclopenta[b]indole. nih.gov This transformation highlights the utility of the tosyl group in facilitating the cyclization process. The reaction proceeds through an acyl Finkelstein reaction to generate a reactive intermediate that undergoes the key 4π-electrocyclization.
This methodology can be conceptually extended to this compound. Acylation of this compound at the C3 position with an appropriate α,β-unsaturated acyl chloride would provide the necessary precursor for the Nazarov cyclization. Subsequent acid-mediated cyclization would then furnish the desired 7-methyl-substituted cyclopenta[b]indole scaffold. The versatility of this approach allows for the introduction of various substituents on the newly formed cyclopentane ring by choosing appropriately substituted α,β-unsaturated acylating agents.
| Precursor | Reagents | Product | Yield |
| 3-Methyl-1-(1-tosyl-1H-indol-3-yl)but-2-en-1-one | Acetyl chloride, NaI | Cyclopenta[b]indole derivative | High |
Formation of Tryptamine and Tryptophan Analogues
Tryptamine and tryptophan are fundamental building blocks in biochemistry and serve as precursors to a vast array of bioactive molecules, including neurotransmitters and alkaloids. The synthesis of their analogues from substituted indoles is of great interest for drug discovery and chemical biology.
A common and effective method for the introduction of a side chain at the C3 position of indoles is the Mannich reaction. This reaction typically involves the treatment of the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to yield a gramine (B1672134) derivative. While direct examples with this compound are not prevalent in the searched literature, the Mannich reaction is a well-established transformation for indoles.
The resulting gramine analogue, a 3-(dimethylaminomethyl)-7-methyl-1-tosyl-1H-indole, would be a versatile intermediate. This intermediate can be further elaborated to tryptamine and tryptophan analogues. For the synthesis of tryptamine analogues, the dimethylamino group can be displaced by a cyanide ion, followed by reduction of the resulting nitrile to the primary amine. For tryptophan analogues, the gramine derivative can be reacted with a suitable glycine (B1666218) equivalent, such as diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid.
An alternative approach for the synthesis of tryptamine derivatives is the direct reductive alkylation of the indole. This one-pot procedure involves the reaction of the indole with an N-protected aminoethyl acetal (B89532) in the presence of a reducing agent, such as triethylsilane, and a Brønsted acid. nih.gov This method offers a more convergent route to tryptamine analogues and could potentially be applied to this compound.
The synthesis of tryptophan analogues can also be achieved through various other methods, including the addition of indoles to serine-derived electrophiles or through transition metal-catalyzed C-H activation and cross-coupling reactions. acs.org The presence of the tosyl group on the indole nitrogen in this compound would need to be considered in the selection of the appropriate synthetic strategy and reaction conditions.
| Target Analogue | Synthetic Strategy | Key Intermediate |
| Tryptamine | Mannich reaction followed by cyanation and reduction | 3-(Dimethylaminomethyl)-7-methyl-1-tosyl-1H-indole |
| Tryptamine | Direct reductive alkylation | - |
| Tryptophan | Mannich reaction followed by reaction with a glycine equivalent | 3-(Dimethylaminomethyl)-7-methyl-1-tosyl-1H-indole |
Deprotection Strategies for the N Tosyl Group in Indoles
Reductive Methods for N-Detosylation
Reductive cleavage of the N-S bond is a common strategy for the deprotection of N-tosyl indoles. These methods involve the transfer of electrons to the sulfonyl group, leading to the fragmentation of the N-S bond.
Dissolving Metal Reductions (Li, Na in Ammonia, Alcohol, HMPA)
Dissolving metal reductions are a classic and effective method for the removal of the N-tosyl group from indoles. These reactions are typically carried out using an alkali metal, such as lithium or sodium, in a solvent like liquid ammonia, often with an alcohol co-solvent. The mechanism involves the formation of solvated electrons, which act as powerful reducing agents. These electrons are transferred to the tosyl group, leading to the cleavage of the nitrogen-sulfur bond.
While widely effective, a significant drawback of these methods is their potential to reduce other functional groups within the molecule. For instance, in the synthesis of haploscleridamine, a dissolving metal reduction was employed for the deprotection of an N-tosyl group. However, a side reaction leading to the formation of villagorgin A was observed when using magnesium in methanol (B129727), highlighting the need for careful optimization of reaction conditions. rsc.org
Table 1: Examples of Dissolving Metal Reductions for N-Detosylation of Indoles
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
|---|
Single Electron Transfer Reagents (e.g., Sodium Naphthalenide, Na-Hg, n-Bu3SnH)
Single electron transfer (SET) reagents provide an alternative to dissolving metal reductions for N-detosylation. These reagents, such as sodium naphthalenide, sodium amalgam (Na-Hg), and tributyltin hydride (n-Bu3SnH), operate through a similar mechanism of electron transfer to the sulfonyl group, initiating the cleavage of the N-S bond.
Sodium naphthalenide is a potent reducing agent that has been successfully employed for the cleavage of sulfonamides. acs.org The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. Similarly, sodium amalgam has been demonstrated as an efficient reagent for the deprotection of tosylated amines, often in a buffered methanolic solution. researchgate.net
Tributyltin hydride, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), can also effect the reductive cleavage of the N-tosyl group via a radical chain mechanism. organic-chemistry.org However, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org
Table 2: Examples of Single Electron Transfer Reagents for N-Detosylation
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | General N-arylsulfonyl heterocycles | Sodium Naphthalenide, THF | Deprotected heterocycle | Not specified | |
| 2 | Tosylated azathiacrown ethers | Sodium Amalgam, MeOH, Na2HPO4 | Deprotected macrocycle | Nearly quantitative | researchgate.net |
Reducing Agents (e.g., L-Selectride, Red-Al)
Hydride reducing agents can also be employed for the removal of the N-tosyl group. Reagents such as L-Selectride (lithium tri-sec-butylborohydride) and Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are known to cleave sulfonamides. researchgate.netlookchem.com These reagents offer an alternative to metal-based reductions and can sometimes provide improved chemoselectivity.
Red-Al has been listed as a reagent for the reductive cleavage of the N-S bond in p-toluenesulfonamides. lookchem.com L-Selectride is a powerful nucleophilic reducing agent that has been used for various reductions, including those of carbonyl compounds. nih.gov Its application in the direct deprotection of N-tosyl indoles requires careful consideration of other reducible functional groups in the substrate.
Table 3: Examples of Reducing Agents for N-Detosylation
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | General p-toluenesulfonamides | Red-Al | Deprotected amine | Not specified | lookchem.com |
Photoinduced Electron Transfer Reactions
Photoinduced electron transfer (PET) represents a milder approach to N-detosylation. In this method, the N-tosyl indole (B1671886) is irradiated with light in the presence of an electron donor, typically a tertiary amine like triethylamine (B128534). The amine, in its excited state, transfers an electron to the tosyl group, initiating the cleavage of the N-S bond.
A potential side reaction in this process is a photo-Fries-like rearrangement. This can be suppressed by the addition of a radical scavenger, such as tributyltin hydride (n-Bu3SnH), in an equimolar amount. The scavenger intercepts the phenylsulfonyl radical, preventing it from reattaching to the indole ring. researchgate.net
Table 4: Example of Photoinduced Electron Transfer for N-Detosylation
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|
Nucleophilic and Basic Deprotection Methods
These methods rely on the attack of a nucleophile or a base at the sulfur atom of the tosyl group or at the indole nitrogen, leading to the cleavage of the N-S bond.
Thioglycolate-Mediated Detosylation
A highly efficient and convenient method for the removal of the N-tosyl group involves the use of the dilithium (B8592608) salt of thioglycolic acid in dimethylformamide (DMF) at ambient temperature. researchgate.net This method is particularly attractive due to its mild conditions and high yields. The thioglycolate acts as a potent nucleophile, attacking the sulfur atom of the tosyl group and facilitating the cleavage of the N-S bond.
Table 5: Examples of Thioglycolate-Mediated N-Detosylation of Indoles
| Entry | Substrate | Product | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Tosyl-1H-indole | Indole | 2 | 98 | researchgate.net |
| 2 | 5-Bromo-1-tosyl-1H-indole | 5-Bromoindole | 2 | 96 | researchgate.net |
| 3 | 5-Methoxy-1-tosyl-1H-indole | 5-Methoxyindole | 2 | 95 | researchgate.net |
Cesium Carbonate in THF-MeOH Systems
A mild and efficient method for the deprotection of N-tosylated indoles involves the use of cesium carbonate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) researchgate.net. This method is noted for its gentle conditions, making it suitable for substrates with sensitive functional groups researchgate.net. The reaction is typically carried out at room temperature or with gentle heating researchgate.net. For N-tosyl indoles, a solvent system of THF-MeOH (2:1) is often employed, as many N-tosyl indoles have limited solubility in pure methanol researchgate.net. The stoichiometry of cesium carbonate is crucial, with studies on model compounds indicating that 3 equivalents of the base are often optimal for achieving a reasonable reaction rate researchgate.net.
The reaction rate is influenced by both electronic and steric factors of the substituents on the indole ring researchgate.net. Electron-donating groups, such as the methyl group in 7-Methyl-1-tosyl-1H-indole, are generally observed to slow down the reaction rate compared to unsubstituted N-tosyl indole researchgate.net. Consequently, the deprotection of this compound using this method might require longer reaction times or elevated temperatures to achieve complete conversion researchgate.net. The byproducts of this reaction in a THF-MeOH system are typically p-toluenesulfonic acid and dimethyl ether, which are formed at reflux temperatures researchgate.net. At room temperature, the formation of methyl p-toluenesulfonate can also be observed researchgate.net.
General Reaction Conditions for N-Tosyl Indole Deprotection with Cs2CO3:
| Reagent | Solvent | Temperature | Reaction Time | Yield |
|---|
KOH in THF and Water with Phase Transfer Catalysis
Deprotection of N-tosyl indoles can also be effectively achieved using potassium hydroxide (B78521) (KOH) in a biphasic system of THF and water, facilitated by a phase transfer catalyst (PTC) such as cetyltrimethylammonium bromide (CTAB). This method is considered a "green" alternative as it avoids the use of alcoholic solvents, thereby preventing the formation of toxic alkyl p-toluenesulfonates and subsequent N-alkylation of the deprotected indole.
The use of a phase transfer catalyst is critical for the success of this reaction, as it significantly accelerates the rate of deprotection. In the absence of a PTC, the reaction is often very slow, even at elevated temperatures. This method has been shown to be particularly useful for indoles bearing electron-withdrawing groups and for azaindoles. While specific data for this compound is not detailed, this method is generally applicable to a wide range of substituted indoles.
Other Basic Conditions (e.g., NaOH, KF on Alumina, n-Bu4NF, Mg-MeOH, Polymer-supported Potassium Thiophenolate, HSCH2COOH/LiOH)
Several other basic conditions have been reported for the deprotection of N-tosyl indoles, each with its own advantages and limitations researchgate.net.
Sodium Hydroxide (NaOH): The use of strong bases like NaOH or KOH in alcoholic solvents at high temperatures is a classical method for N-tosyl deprotection researchgate.net. However, these harsh conditions can be incompatible with sensitive functional groups and may lead to side reactions researchgate.net.
Potassium Fluoride on Alumina (KF/Alumina): This solid-supported reagent can be used for the deprotection of N-tosyl indoles, often under microwave irradiation to accelerate the reaction researchgate.net.
Tetrabutylammonium Fluoride (n-Bu4NF): TBAF in refluxing THF is another method for cleaving the N-tosyl group researchgate.net.
Magnesium in Methanol (Mg-MeOH): This reductive cleavage method offers a convenient and economical way to deprotect N-tosyl indoles researchgate.net.
Polymer-supported Potassium Thiophenolate: This solid-phase reagent allows for easier purification of the product as the reagent can be filtered off after the reaction researchgate.net.
Thioglycolic acid and Lithium Hydroxide (HSCH2COOH/LiOH): The dilithium salt of thioglycolic acid in DMF has been shown to be an efficient reagent for the removal of N-tosyl groups from a range of indoles at room temperature consensus.app.
Considerations for Selectivity and Functional Group Tolerance during Detosylation
The choice of deprotection method for the N-tosyl group largely depends on the other functional groups present in the molecule to ensure selectivity and avoid unwanted side reactions researchgate.net.
Methods employing strong bases and high temperatures, such as NaOH or KOH in refluxing alcohol, are generally less suitable for molecules containing base-sensitive groups like esters, which could undergo hydrolysis researchgate.net. The use of alcoholic solvents in basic deprotection can also lead to the formation of alkyl tosylates, which are potent alkylating agents and can result in the undesired N-alkylation of the product indole.
Milder methods, such as using cesium carbonate in THF/MeOH at room temperature, offer better functional group tolerance researchgate.net. For instance, deprotection of an N-tosyl indole bearing a vinyl ester group has been successfully carried out without Michael addition byproducts researchgate.net. When dealing with ester functionalities, conducting the deprotection in THF-EtOH instead of THF-MeOH can prevent transesterification researchgate.net.
Reductive cleavage methods, like Mg-MeOH, are generally tolerant of many functional groups but may affect others that are susceptible to reduction researchgate.net. The compatibility of each deprotection strategy with the specific functionalities present in the substrate must be carefully considered to achieve the desired transformation selectively.
Comparison of Deprotection Methodologies
Efficiency, Mildness, and By-product Formation
The various methods for N-tosyl deprotection differ significantly in terms of their efficiency, the mildness of the reaction conditions, and the byproducts they generate researchgate.net.
| Deprotection Method | Efficiency | Mildness | Common Byproducts |
| Cesium Carbonate in THF-MeOH | High | Very mild (room temp. to reflux) | p-Toluenesulfonic acid, dimethyl ether, methyl p-toluenesulfonate researchgate.net |
| KOH in THF/Water with PTC | High | Mild to moderate (reflux) | p-Toluenesulfonic acid |
| NaOH/KOH in Alcohol | Variable | Harsh (high temp.) | Alkyl p-toluenesulfonates, N-alkylated indoles, degradation products researchgate.net |
| Mg-MeOH | Good | Mild | Magnesium salts |
| HSCH2COOH/LiOH | High | Mild (ambient temp.) | Disulfide of thioglycolic acid consensus.app |
The cesium carbonate method is lauded for its mildness and high efficiency, making it a preferred choice for complex molecules with sensitive functionalities researchgate.net. The KOH/PTC method offers a green alternative by avoiding organic solvents that can lead to toxic byproducts consensus.app. Traditional methods with strong bases are often less desirable due to their harshness and potential for side reactions researchgate.net. Reductive methods like Mg-MeOH are effective but their compatibility with other reducible functional groups must be assessed researchgate.net.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, the use of orthogonal protecting groups is a key strategy. Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups present in the molecule chemicalbook.com. The N-tosyl group can be integrated into such strategies.
For a protecting group to be truly orthogonal, its removal conditions must be highly specific. For example, the N-tosyl group is stable under acidic conditions that would cleave a Boc (tert-butyloxycarbonyl) group, and it is also stable to the conditions used to remove many other common protecting groups.
The deprotection of the N-tosyl group is typically achieved under basic or reductive conditions. This allows for its selective removal in the presence of acid-labile groups (e.g., Boc, trityl) or groups cleaved by hydrogenation (e.g., Cbz, benzyl (B1604629) ethers). Therefore, a synthetic strategy could involve the use of an acid-labile protecting group for one functional group and an N-tosyl group for an indole nitrogen, allowing for their sequential and selective removal. The choice of the specific N-tosyl deprotection method would then depend on the stability of the other protecting groups and functional groups in the molecule to the basic or reductive conditions employed.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Methyl-1-tosyl-1H-indole, ¹H, ¹³C, and potentially ¹⁹F NMR studies collectively offer a complete picture of its molecular architecture.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the 7-methyl group, and the tosyl moiety.
The protons of the tosyl group typically appear as two doublets in the aromatic region, corresponding to the ortho- and meta-protons relative to the sulfonyl group. A singlet in the aliphatic region is characteristic of the methyl group on the tosyl moiety, generally observed around 2.3-2.4 ppm. nih.gov
The protons on the indole core will be influenced by the electron-withdrawing nature of the N-tosyl group and the electron-donating 7-methyl group. The absence of the N-H proton signal, typically found around 8.0 ppm in unsubstituted indoles, confirms the N-tosylation. The protons on the benzene (B151609) portion of the indole ring will appear in the aromatic region, and their specific chemical shifts and coupling patterns will be determined by their positions. The methyl group at the C7 position is expected to resonate as a singlet in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole H2 | 6.5 - 7.0 | d |
| Indole H3 | 7.2 - 7.6 | d |
| Indole H4 | 7.0 - 7.4 | t |
| Indole H5 | 6.9 - 7.3 | t |
| Indole H6 | 7.5 - 7.9 | d |
| 7-CH₃ | 2.4 - 2.6 | s |
| Tosyl CH₃ | 2.3 - 2.4 | s |
| Tosyl H (ortho to SO₂) | 7.7 - 7.9 | d |
| Tosyl H (meta to SO₂) | 7.2 - 7.4 | d |
Note: Predicted values are based on general chemical shift ranges for substituted N-tosyl indoles. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal, providing a count of the non-equivalent carbons.
The spectrum will show signals for the nine carbons of the 7-methylindole (B51510) core and the seven carbons of the tosyl group. The chemical shifts of the indole carbons are influenced by the N-tosylation. The carbons of the tosyl group have characteristic chemical shifts, with the carbon attached to the sulfur atom appearing at a lower field compared to the other aromatic carbons of the tosyl ring. The methyl carbons of both the 7-methyl and the tosyl groups will resonate at a high field (upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Indole C2 | 125 - 130 |
| Indole C3 | 105 - 110 |
| Indole C3a | 135 - 140 |
| Indole C4 | 120 - 125 |
| Indole C5 | 122 - 127 |
| Indole C6 | 128 - 133 |
| Indole C7 | 118 - 123 |
| Indole C7a | 130 - 135 |
| 7-CH₃ | 18 - 22 |
| Tosyl C1 (ipso-S) | 135 - 140 |
| Tosyl C2, C6 (ortho) | 126 - 130 |
| Tosyl C3, C5 (meta) | 129 - 132 |
| Tosyl C4 (para-CH₃) | 144 - 148 |
| Tosyl CH₃ | 21 - 23 |
Note: Predicted values are based on typical chemical shifts for substituted N-tosyl indoles. nih.gov Actual values can differ based on experimental parameters.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. The natural abundance of the ¹⁹F isotope is 100%, and it has a spin of ½, making it ideal for NMR studies. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable data on the location and electronic nature of the fluorine substituents. Should a fluorine atom be incorporated into the indole or tosyl ring, its ¹⁹F NMR signal would provide a clear marker for its presence and would show coupling to nearby protons, aiding in structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the absence of an N-H stretching band (typically around 3400 cm⁻¹ for indoles), which is a direct confirmation of substitution at the indole nitrogen. chemicalbook.com
Key absorption bands expected in the spectrum include:
S=O Stretching: Strong absorption bands characteristic of the sulfonyl group, typically appearing as asymmetric and symmetric stretches in the ranges of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.
Aromatic C-H Stretching: Absorption peaks above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: Absorption in the 1200-1350 cm⁻¹ range.
S-N Stretching: A band typically observed in the 900-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric S=O Stretch | 1350 - 1380 |
| Symmetric S=O Stretch | 1160 - 1180 |
| C-N Stretch | 1200 - 1350 |
| S-N Stretch | 900 - 1000 |
Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula of a compound.
For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₅NO₂S. The fragmentation pattern observed in the mass spectrum would provide further structural information. A characteristic fragmentation pathway for N-tosylated indoles involves the cleavage of the N-S bond. uab.edu This would lead to the formation of a 7-methylindolyl cation and a tosyl radical, or a tosyl cation and a 7-methylindolyl radical. The observation of a peak corresponding to the tosyl cation (m/z 155) and a peak corresponding to the 7-methylindolyl cation (m/z 130) would be strong evidence for the proposed structure.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [M]⁺ | 285 | Molecular Ion |
| [C₉H₈N]⁺ | 130 | 7-Methylindolyl cation |
| [C₇H₇SO₂]⁺ | 155 | Tosyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion (from tosyl group) |
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
Based on studies of similar N-tosylated indoles, it is expected that the tosyl group would not be coplanar with the indole ring. For instance, in the crystal structure of 5-benzyloxy-3-methyl-1-tosyl-1H-indole, the tolyl ring is oriented nearly perpendicular to the indole ring. researchgate.net This perpendicular orientation is a common feature in N-tosylated indoles and is attributed to steric hindrance. X-ray crystallography would also reveal details about intermolecular interactions, such as C-H···π stacking, which govern the crystal packing. mdpi.com
Dihedral Angles and Molecular Conformation
The molecular conformation of N-tosylated indoles is largely defined by the relative orientation of the indole ring and the tosyl group. This is best described by the dihedral angle between the plane of the indole ring and the plane of the benzene ring of the tosyl moiety. In analogous structures, such as 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde, this interplanar angle is consistently found to be nearly perpendicular.
In one study of a related derivative, two independent molecules were observed in the asymmetric unit, with the benzene ring of the tosyl group being almost perpendicular to the indole ring in both instances. The specific interplanar angles were measured to be 82.60 (5)° and 81.82 (6)°. iucr.org Similarly, in the crystal structure of 5-Benzyloxy-3-methyl-1-tosyl-1H-indole, the tolyl ring is oriented nearly perpendicular to the indole ring, with a dihedral angle of 81.85 (3)°. researchgate.net This orthogonal arrangement is a common feature, likely arising from the steric hindrance between the substituents on both ring systems, which minimizes repulsive interactions. This conformation allows the bulky tosyl group to position itself away from the indole plane.
| Compound | Dihedral Angle (Indole-Tosyl) | Reference |
| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde (Molecule A) | 82.60 (5)° | iucr.org |
| 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde (Molecule B) | 81.82 (6)° | iucr.org |
| 5-Benzyloxy-3-methyl-1-tosyl-1H-indole | 81.85 (3)° | researchgate.net |
This table presents dihedral angles from closely related compounds to infer the likely conformation of this compound.
Intermolecular Interactions (C-H...π, C-H...O, π-π Stacking)
C-H...π Interactions: In the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde, C-H...π interactions are observed, contributing to the formation of dimeric structures. iucr.org These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich π-system of an adjacent aromatic ring.
C-H...O Interactions: The presence of sulfonyl oxygen atoms in the tosyl group provides sites for hydrogen bonding. C-H...O interactions are prevalent in the crystal structures of related compounds, forming a three-dimensional network that links the molecules together. iucr.org
π-π Stacking: A significant feature in the packing of many indole derivatives is π-π stacking. mdpi.comnih.gov In the case of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde, a π-π interaction is observed between the indole rings of adjacent molecules. iucr.org This interaction occurs with a centroid-centroid distance of 3.6774 (16) Å and a small interplanar angle of 1.53 (15)°, indicating a nearly parallel arrangement. iucr.org This type of stacking leads to the formation of columnar structures along a crystallographic axis. iucr.org The indole scaffold is known to participate in such interactions, which are fundamental to the stability and folding of proteins containing tryptophan residues. mdpi.com
| Interaction Type | Description | Example Compound |
| C-H...π | A hydrogen atom interacts with the π-electron cloud of an aromatic ring. | 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde iucr.org |
| C-H...O | A hydrogen atom forms a weak hydrogen bond with a sulfonyl oxygen atom. | 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde iucr.org |
| π-π Stacking | Parallel stacking of indole rings with a centroid-centroid distance of approximately 3.68 Å. | 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde iucr.org |
This table summarizes the key intermolecular interactions observed in related N-tosylated indole structures.
Crystal Packing and Supramolecular Assembly
The combination of the aforementioned intermolecular interactions results in a well-defined three-dimensional crystal lattice. The near-perpendicular orientation of the tosyl group relative to the indole ring allows for efficient packing. The π-π stacking of the indole moieties often leads to the formation of one-dimensional columns. iucr.org These columns are then interconnected by a network of C-H...O and C-H...π interactions, creating a stable and intricate supramolecular assembly. iucr.org The specific packing arrangement can influence the physical properties of the crystalline material. The ability to rationally design molecular packing by controlling these non-covalent interactions is a significant area of research in materials science. rsc.org
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Studies
DFT is a powerful computational tool used to investigate the electronic structure and properties of molecules. For N-tosyl-indole derivatives, DFT calculations help in understanding their stability, reactivity, and spectroscopic properties.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, making it more reactive and less stable. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. researchgate.net
In studies of related N-tosyl-indole thiosemicarbazones, the HOMO is often localized on the indole (B1671886) ring and the thiosemicarbazone moiety, while the LUMO is distributed over the tosyl group and the indole scaffold. nih.gov This distribution indicates that the charge transfer during electronic transitions occurs from the indole and substituent part to the tosyl group. nih.gov For 7-Methyl-1-tosyl-1H-indole, a similar pattern would be expected, with the methyl group potentially influencing the energy levels of the frontier orbitals.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters and Their Significance
| Parameter | Description | Significance in Chemical Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations using DFT are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can predict the positions of absorption bands corresponding to specific bond stretches, bends, and torsions.
For indole derivatives, characteristic vibrational modes include:
N-H stretching (for unsubstituted indoles)
C-H stretching and bending of the aromatic rings
C=C stretching within the rings
Vibrations of the tosyl group, including S=O and S-C stretching.
Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecular structure and bonding. For this compound, theoretical calculations would help assign the vibrational modes associated with the indole core, the tosyl group, and the additional methyl group.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms (like oxygen and nitrogen). nih.gov
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. nih.gov
Green Regions: Represent neutral or zero potential. nih.gov
In studies of N-tosyl-indole derivatives, the MEP maps typically show the most negative potential localized on the oxygen atoms of the sulfonyl (SO₂) group, making them primary sites for electrophilic interaction. nih.gov The hydrogen atoms of the aromatic rings generally exhibit a positive potential. The MEP map for this compound would similarly highlight the reactive sites, providing insights into its intermolecular interaction capabilities. chemrxiv.org
Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry provides deep insights into reaction mechanisms by allowing for the study of reaction pathways and the characterization of transient structures like transition states.
Computational Probing of Reaction Pathways and Transition States
DFT calculations are used to map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. acs.org By calculating the energies of these species, the activation energy barrier for a given reaction can be determined, which helps in understanding the reaction kinetics and feasibility of different pathways. acs.org
For reactions involving indole derivatives, such as C-H activation, cyclization, or substitution reactions, computational studies can elucidate the step-by-step mechanism. For instance, in C-H insertion reactions of related indole systems, DFT calculations have been used to support a stepwise mechanism and explain the origin of stereoselectivity. acs.org Such computational probing for this compound would be essential to understand its specific reactivity in various chemical transformations.
Investigation of Proton Transfer Mechanisms
Proton transfer is a fundamental chemical process. mdpi.com Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in many molecules containing both a proton donor and an acceptor group. dntb.gov.ua While the this compound scaffold itself does not possess the typical functional groups for ESIPT, computational studies on related heterocyclic systems can shed light on potential proton transfer events if the molecule is further functionalized or interacts with protic solvents.
Computational studies can model the potential energy surfaces for proton transfer in both the ground and excited states. rsc.org These calculations can determine the energy barriers for proton transfer and identify whether the process is likely to occur and through what mechanism (e.g., direct transfer vs. solvent-assisted transfer). researchgate.net For derivatives of this compound designed to undergo proton transfer, DFT and its time-dependent extension (TD-DFT) would be crucial for understanding their photophysical properties. dntb.gov.ua
Quantum Chemical Approaches for Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules like this compound. rsc.org By calculating various molecular properties and reactivity descriptors, one can gain insight into the molecule's behavior in chemical reactions.
Key Reactivity Descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the electron-donating methyl group would be expected to raise the HOMO energy, while the electron-withdrawing tosyl group would lower both the HOMO and LUMO energies. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group would exhibit a strong negative potential, while the indole ring would have a more complex potential surface influenced by both the methyl and tosyl groups.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites. The Fukui function for electrophilic attack (f+) indicates the most likely sites for a nucleophile to attack, while the function for nucleophilic attack (f-) points to the preferred sites for an electrophile to attack.
Below is a hypothetical data table illustrating the kind of data that would be generated from a DFT study on this compound and related compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Indole | -5.65 | -0.21 | 5.44 | 2.11 |
| 7-Methylindole (B51510) | -5.58 | -0.18 | 5.40 | 2.25 |
| 1-Tosylindole | -6.10 | -1.55 | 4.55 | 5.30 |
| This compound | -6.02 | -1.52 | 4.50 | 5.45 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.net
The general methodology for developing a QSAR model for a series of indole derivatives, which would include this compound, involves several key steps:
Data Set Selection: A dataset of structurally related indole derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled. eurjchem.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. jocpr.com
Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be classified into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Molecular shape, surface area, volume, etc.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.
Model Development: A statistical method is used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include:
Multiple Linear Regression (MLR) eurjchem.com
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Model Validation: The developed model is rigorously validated to ensure its statistical significance and predictive ability. This involves internal validation (e.g., cross-validation) and external validation using the test set. jocpr.com Key statistical parameters include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the test set (Pred_R²). researchgate.net
A hypothetical QSAR study on a series of substituted N-tosylindoles might identify the following key descriptors as being important for a particular biological activity:
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient (lipophilicity) | Influences membrane permeability and binding to hydrophobic pockets |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Relates to hydrogen bonding capacity and cell permeability |
| HOMO Energy | Highest Occupied Molecular Orbital energy | Correlates with the ability to participate in charge-transfer interactions |
| Dipole Moment | Measure of molecular polarity | Affects long-range electrostatic interactions with the target |
| Steric Descriptors (e.g., Molar Refractivity) | Related to molecular size and polarizability | Important for fitting into a binding site |
In such a model, the specific values of these descriptors for this compound would be used to predict its biological activity. The presence of the 7-methyl group would primarily influence steric and lipophilic parameters, while the 1-tosyl group would significantly impact electronic and polarity descriptors.
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Insights
The synthesis of 7-Methyl-1-tosyl-1H-indole primarily involves two key steps: the formation of the 7-methylindole (B51510) core and the subsequent N-tosylation. The renowned Fischer indole (B1671886) synthesis is a prominent method for constructing the indole nucleus. thermofisher.comwikipedia.orgtcichemicals.comnih.govnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.orgnih.gov For the synthesis of 7-methylindole, o-tolylhydrazine (B1593758) would be the logical starting material.
Following the successful synthesis of the 7-methylindole precursor, the introduction of the tosyl group at the N1-position is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. This N-tosylation serves a dual purpose: it protects the indole nitrogen from undesired side reactions and modulates the electronic properties of the indole ring, influencing its reactivity in subsequent transformations. nih.gov
The reactivity of this compound is largely dictated by the interplay between the electron-donating methyl group at the C7-position and the strongly electron-withdrawing tosyl group at the N1-position. The tosyl group significantly reduces the electron density of the pyrrole (B145914) ring, making the indole less susceptible to classical electrophilic aromatic substitution reactions at the C3-position compared to its N-unprotected counterpart. However, this electronic modification enhances the acidity of the C2-proton, facilitating its deprotonation and subsequent functionalization.
Furthermore, the presence of the tosyl group opens up avenues for various transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the introduction of a wide range of substituents at different positions of the indole core, enabling the synthesis of complex and diverse molecular architectures. mdpi.comresearchgate.net
Remaining Challenges in the Chemistry of this compound
Despite the synthetic utility of this compound, several challenges persist in its chemistry. One of the primary hurdles is the often-limited availability of detailed and specific experimental data for this particular substituted indole. While general methods for the synthesis of N-tosyl indoles are well-established, specific optimization of reaction conditions for the 7-methyl isomer can be required to achieve high yields and purity.
Another challenge lies in achieving regioselective functionalization of the benzene (B151609) ring of the this compound core. While the reactivity of the pyrrole ring is relatively well-understood, controlling reactions on the carbocyclic portion of the molecule in the presence of the existing substituents can be complex. The directing effects of the methyl and tosyl groups can lead to mixtures of products, necessitating careful reaction design and purification strategies.
Furthermore, the deprotection of the tosyl group, when desired, can sometimes be challenging. While various methods exist for the cleavage of the N-tosyl bond, the choice of reagents and conditions must be compatible with other functional groups present in the molecule to avoid undesired side reactions or decomposition.
Potential Avenues for Further Synthetic Innovation
The unique electronic and steric environment of this compound presents several exciting opportunities for further synthetic innovation. The development of novel and more efficient synthetic routes to this compound, potentially through one-pot or flow-chemistry approaches, would be highly valuable. This could involve the exploration of alternative indole-forming reactions or the optimization of existing N-tosylation protocols.
A significant area for future research is the exploration of regioselective C-H activation and functionalization reactions on the benzene ring of this compound. By leveraging modern catalytic systems, it may be possible to selectively introduce a variety of functional groups at the C4, C5, and C6 positions, providing access to a wider range of novel indole derivatives with potentially interesting biological or material properties.
Furthermore, the use of this compound as a building block in the synthesis of more complex heterocyclic systems and natural product analogues is an area ripe for exploration. The strategic placement of the methyl group could influence the folding and conformation of larger molecules, making it a valuable synthon in diversity-oriented synthesis.
Advanced Spectroscopic and Computational Applications
A comprehensive understanding of the structure-property relationships of this compound necessitates the application of advanced spectroscopic and computational techniques. While standard spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for routine characterization, more advanced techniques could provide deeper insights. nih.govmdpi.compreprints.orgpreprints.org For instance, two-dimensional NMR techniques can be employed for the unambiguous assignment of all proton and carbon signals, which can be particularly useful for complex derivatives.
Q & A
Q. What are the optimal synthetic routes for 7-Methyl-1-tosyl-1H-indole?
Methodological Answer: The synthesis typically involves tosylation of 7-methylindole using p-toluenesulfonyl chloride (TsCl) under basic conditions. Key steps include:
- Reaction Setup : Dissolve 7-methylindole in anhydrous dichloromethane (DCM) or THF, add TsCl (1.2 equiv) dropwise, and maintain the reaction at 0–5°C under nitrogen. Use a base like triethylamine (2.0 equiv) to scavenge HCl .
- Purification : After quenching with NaHCO₃, extract the product using DCM. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Yield Optimization : Monitor reaction progress by TLC. Yields >80% are achievable with strict anhydrous conditions and stoichiometric control .
Q. How to characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability : The compound is sensitive to moisture and light. Degradation products (e.g., sulfonic acids) form under prolonged exposure to humidity .
- Storage : Store in amber vials at 0–6°C under inert gas (Ar/N₂). Use desiccants (silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How to analyze reaction mechanisms in the sulfonylation of 7-Methyl-1H-indole?
Methodological Answer:
- Kinetic Studies : Use in-situ FTIR or NMR to monitor TsCl consumption. A bimolecular nucleophilic substitution (Sₙ2) mechanism is likely, with rate dependence on base concentration .
- Isotopic Labeling : Introduce deuterated TsCl (TsCl-d₃) to track sulfonyl group transfer via mass spectrometry .
- Computational Modeling : Employ DFT (e.g., Gaussian 16) to calculate activation energies for intermediate formation. Compare with experimental data to validate mechanistic pathways .
Q. How to resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Variable Analysis : Systematically test parameters:
- Design of Experiments (DoE) : Use factorial design to identify critical factors (e.g., temperature, stoichiometry). Statistical tools like ANOVA can pinpoint yield-limiting variables .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Molecular Orbital Analysis : Calculate frontier orbitals (HOMO/LUMO) using software like ORCA. Electron-rich tosyl groups may direct electrophilic attacks to the indole C3 position .
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency (e.g., Suzuki-Miyaura) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., halogenation at C5, methyl group at C7) and compare bioactivity. Use in vitro assays (e.g., MTT for cytotoxicity) .
- Targeted Pathways : Prioritize kinases (e.g., FLT3) or GPCRs based on indole derivatives' known targets. Use competitive binding assays (SPR/ITC) to quantify affinity .
Q. How to address solubility challenges in biological assays involving this compound?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability. Monitor stability in PBS (pH 7.4) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
